molecular formula C27H32N5O6P B13827431 Tenofovir Dibenzyloxy Isopropyl Carbamate

Tenofovir Dibenzyloxy Isopropyl Carbamate

Cat. No.: B13827431
M. Wt: 553.5 g/mol
InChI Key: BOCUFFJMDAIOMR-OAQYLSRUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tenofovir Dibenzyloxy Isopropyl Carbamate (CAS 1391052-09-7) is a chemically modified intermediate of the nucleotide analog tenofovir, which is a cornerstone agent in antiviral therapy . With a molecular formula of C27H32N5O6P and a molecular weight of 553.55 g/mol, this compound serves as a critical phosphorylating and phosphitylating agent in the synthetic pathway of tenofovir prodrugs . It is characterized as a brown gum and should be stored under refrigerated conditions (2-8°C) to maintain stability . This compound's primary research value lies in its role as a precursor and pharmaceutical intermediate in the development and synthesis of tenofovir-based antiretroviral agents, such as Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF) . Tenofovir prodrugs are reverse transcriptase inhibitors, which are mainstay components in combination therapies for managing HIV-1 and chronic Hepatitis B virus (HBV) infections . The active metabolite, tenofovir diphosphate, acts as a chain terminator by incorporating into the growing viral DNA strand and halting its elongation, thereby effectively inhibiting viral replication . Researchers utilize this compound to study and optimize synthetic routes, to understand the metabolism of tenofovir prodrugs, and to create novel analogs . This compound is offered for laboratory and research applications exclusively. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C27H32N5O6P

Molecular Weight

553.5 g/mol

IUPAC Name

propan-2-yl N-[9-[(2R)-2-[bis(phenylmethoxy)phosphorylmethoxy]propyl]purin-6-yl]carbamate

InChI

InChI=1S/C27H32N5O6P/c1-20(2)38-27(33)31-25-24-26(29-17-28-25)32(18-30-24)14-21(3)35-19-39(34,36-15-22-10-6-4-7-11-22)37-16-23-12-8-5-9-13-23/h4-13,17-18,20-21H,14-16,19H2,1-3H3,(H,28,29,31,33)/t21-/m1/s1

InChI Key

BOCUFFJMDAIOMR-OAQYLSRUSA-N

Isomeric SMILES

C[C@H](CN1C=NC2=C(N=CN=C21)NC(=O)OC(C)C)OCP(=O)(OCC3=CC=CC=C3)OCC4=CC=CC=C4

Canonical SMILES

CC(C)OC(=O)NC1=C2C(=NC=N1)N(C=N2)CC(C)OCP(=O)(OCC3=CC=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

Chemical Synthesis and Derivatization Methodologies of Tenofovir Dibenzyloxy Isopropyl Carbamate

Synthetic Pathways to the Core Tenofovir (B777) Phosphonate (B1237965) Scaffold

Tenofovir, chemically known as (R)-9-[2-(phosphonomethoxy)propyl]adenine (PMPA), is an acyclic nucleoside phosphonate. acs.org Its synthesis is a key challenge, primarily focused on the efficient and stereoselective formation of the bond between the adenine (B156593) base and the chiral phosphonomethoxypropyl side chain.

The synthesis of the tenofovir scaffold relies on the assembly of two key fragments: a purine (B94841) base component and a chiral side-chain component. Various synthetic routes have been developed, often starting from readily available and low-cost materials. nih.gov

Common precursors for the tenofovir scaffold include:

Adenine: The fundamental purine base of the molecule.

(R)-Propylene Carbonate: Often used as a chiral source for the propyl side chain. nih.gov

Diaminomaleonitrile: An acyclic precursor that can be used in alternative synthetic routes to build the purine ring system. acs.orgsemanticscholar.org

Phosphonate Precursors: Dialkyl phosphites, such as diethyl phosphite (B83602) or di-tert-butyl phosphite, serve as the source of the phosphonate group. chemistryviews.org

A pivotal intermediate in many synthetic strategies is (R)-9-(2-hydroxypropyl)adenine (HPA) . This intermediate is typically formed by the condensation of adenine with a chiral propylene (B89431) derivative. tsijournals.comgoogle.com For instance, one industrial approach involves the reaction of adenine and (R)-propylene carbonate. google.com

The phosphonate side chain is typically prepared as an activated species, such as Diethyl p-toluenesulfonyloxymethylphosphonate (DESMP) , which is designed to react with the hydroxyl group of HPA. tsijournals.comgoogle.com An alternative approach utilizes di-tert-butyl phosphite, which is first hydroxymethylated with paraformaldehyde and then converted to a mesylate, creating a reactive intermediate for coupling with HPA. chemistryviews.org

Table 1: Key Precursors in Tenofovir Scaffold Synthesis

Precursor Name Chemical Role Reference(s)
Adenine Purine base component nih.govgoogle.com
(R)-Propylene Carbonate Chiral source for the propyl side chain nih.gov
Diethyl Phosphite Phosphonate source chemistryviews.org
Di-tert-butyl Phosphite Alternative phosphonate source chemistryviews.org
Diaminomaleonitrile Acyclic precursor for the purine ring acs.org

A significant challenge in the synthesis of the tenofovir scaffold is controlling the regioselectivity of the N-alkylation of adenine. Adenine has two potential nucleophilic nitrogen atoms (N7 and N9) in its purine ring, leading to the possible formation of an undesired N7 regioisomer alongside the desired N9 isomer, which can result in material loss of around 10%. nih.gov

To address this, synthetic strategies focus on maximizing the yield of the N9-alkylated product. Reaction conditions, including the choice of solvent, base, and leaving group on the side-chain precursor, are optimized to favor substitution at the N9 position.

Another key functionalization is the attachment of the phosphonate moiety. In a common industrial method, the hydroxyl group of (R)-9-(2-hydroxypropyl)adenine is deprotonated with a strong base, such as magnesium tert-butoxide or dibutyl magnesium, to form an alkoxide. tsijournals.comgoogle.com This nucleophilic alkoxide then displaces the tosylate group from Diethyl p-toluenesulfonyloxymethylphosphonate to form the C-O-P linkage of the tenofovir scaffold. tsijournals.com The final step in forming the core scaffold is the dealkylation of the phosphonate esters (e.g., diethyl esters) to the free phosphonic acid, often achieved by treatment with agents like bromotrimethylsilane (B50905) (TMSBr) or aqueous hydrobromic acid. nih.govtsijournals.com

Chemoenzymatic routes have also been developed to achieve high stereoselectivity. These methods may employ lipases for kinetic resolution of racemic intermediates or alcohol dehydrogenases for the stereoselective reduction of a ketone precursor to the desired (R)-alcohol intermediate, which is then converted to tenofovir. nih.gov

Design and Synthesis of the Dibenzyloxy Isopropyl Carbamate (B1207046) Pro-moiety

The phosphonate group of tenofovir is anionic at physiological pH, which limits its passive diffusion across cell membranes and results in low oral bioavailability. nih.gov To overcome this, prodrug strategies are employed to mask the charged phosphonate group with lipophilic moieties that can be cleaved in vivo to release the active tenofovir. The dibenzyloxy isopropyl carbamate moiety is a prodrug design intended to achieve this goal.

The carbamate group is a key structural motif in many prodrugs due to its chemical stability and its ability to participate in hydrogen bonding. nih.govacs.org The design of a "dibenzyloxy isopropyl carbamate" pro-moiety involves several considerations:

Carbamate Linkage: Carbamates are generally more stable in vivo than simple esters or carbonates, providing a balance between stability in the gastrointestinal tract and subsequent cleavage within the body to release the active drug. acs.org The structure of a carbamate offers opportunities to modulate physicochemical properties by substitution on its oxygen and nitrogen termini. nih.gov

Benzyloxy Groups: The benzyl (B1604629) groups (attached as benzyloxy moieties) are lipophilic, which helps to neutralize the charge of the phosphonate and improve membrane permeability. They can be susceptible to enzymatic cleavage by esterases or other hydrolases within the body.

Isopropyl Group: The isopropyl group further contributes to the lipophilicity of the prodrug moiety.

The synthesis of carbamates often requires the activation of one of the components. To avoid the use of highly toxic reagents like phosgene, several alternative methods have been developed. nih.gov A common strategy involves the use of N,N'-carbonyldiimidazole (CDI). researchgate.netmdpi.com

For the synthesis of the dibenzyloxy isopropyl carbamate pro-moiety, an alcohol precursor would first be synthesized, containing the dibenzyloxy and isopropyl groups. This alcohol would then be activated to facilitate its reaction with the tenofovir phosphonate. A plausible synthetic route could involve:

Reaction of a suitable amine with CDI to form a carbamoyl-imidazolium salt. nih.gov

Alternatively, an alcohol can be reacted with an activating agent like CDI or p-nitrophenyl chloroformate to form an activated mixed carbonate. nih.govacs.org This carbonate is an effective alkoxycarbonylating agent that can then react with an amine or, in this case, be further functionalized for coupling to the phosphonate.

These methods provide a safe and efficient way to construct the carbamate functionality without harsh reagents, making them suitable for complex pharmaceutical syntheses. researchgate.net

Esterification and Coupling Strategies for Constructing Tenofovir Dibenzyloxy Isopropyl Carbamate

The final step in the synthesis is the covalent attachment of the dibenzyloxy isopropyl carbamate pro-moiety to the phosphonic acid group of the tenofovir scaffold. This is typically achieved through an esterification or condensation reaction.

Drawing parallels from the synthesis of other tenofovir prodrugs like Tenofovir Disoproxil, the strategy involves reacting the free phosphonic acid of tenofovir with an activated form of the pro-moiety. google.com For Tenofovir Disoproxil, tenofovir is condensed with chloromethyl isopropyl carbonate in the presence of a base like triethylamine (B128534) in a solvent such as N-methyl pyrrolidone. google.comderpharmachemica.com

A similar strategy would be employed for this compound. The key steps would likely be:

Activation of the Pro-moiety: The dibenzyloxy isopropyl carbamate moiety would be prepared with a suitable leaving group, creating an electrophilic species (e.g., a chloromethyl or bromomethyl derivative).

Coupling Reaction: The tenofovir phosphonic acid would be treated with a base (e.g., triethylamine) to deprotonate it, forming a nucleophilic phosphonate anion. This anion would then react with the activated carbamate pro-moiety via nucleophilic substitution to form the final phosphonate ester linkage.

The reaction would be carried out in an anhydrous organic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). derpharmachemica.comnih.gov Purification of the final product would typically be achieved through crystallization or chromatography to yield the target compound.

Table 2: Summary of Synthetic Stages

Stage Key Transformation Common Reagents/Intermediates Reference(s)
Scaffold Synthesis Alkylation of adenine and phosphonylation Adenine, (R)-propylene carbonate, DESMP, Mg(tBuO)2, TMSBr nih.govtsijournals.comgoogle.com
Pro-moiety Synthesis Formation of the carbamate linker N,N'-Carbonyldiimidazole (CDI), p-nitrophenyl chloroformate nih.govacs.orgresearchgate.net
Final Coupling Esterification of tenofovir phosphonate Activated carbamate precursor, triethylamine, NMP/DMF google.comderpharmachemica.com

Phosphonate Esterification Techniques

The core of the synthesis lies in the conversion of the highly polar phosphonic acid group of Tenofovir into a dibenzyloxy phosphonate ester. This transformation significantly increases the lipophilicity of the molecule. The phosphonic acid is typically not reactive enough on its own and requires activation. A common approach involves converting the phosphonic acid into a more reactive species or using a strong alkylating agent under basic conditions.

A prevalent method for this type of phosphonate esterification is an alkylative esterification process. acs.org This involves the reaction of Tenofovir with a benzylating agent in the presence of a non-nucleophilic base. The base deprotonates the phosphonic acid, forming a phosphonate salt, which then acts as a nucleophile, attacking the electrophilic benzylating agent.

Key Steps in Phosphonate Esterification:

Salt Formation: Tenofovir is suspended in a polar aprotic solvent, and a base such as triethylamine is added to form the soluble triethylammonium (B8662869) salt of the phosphonate. acs.org

Alkylation: A benzylating agent, such as benzyl bromide or benzyl chloride, is added to the reaction mixture. The phosphonate anion displaces the halide on the benzyl group to form the desired phosphonate ester. This reaction is typically performed at an elevated temperature to ensure a reasonable reaction rate.

This process is analogous to the synthesis of other Tenofovir prodrugs where the phosphonic acid is reacted with alkylating agents like chloromethyl isopropyl carbonate to produce Tenofovir Disoproxil. chemicalbook.com

Optimization of Reaction Conditions and Reagents

The efficiency of the synthesis of this compound is highly dependent on the careful optimization of several reaction parameters. The goal is to maximize the yield of the desired product while minimizing the formation of impurities, such as the mono-esterified intermediate or other side products.

Key Optimization Parameters:

Choice of Base: The selection of the base is critical. Strong, non-nucleophilic bases are preferred to facilitate the deprotonation of the phosphonic acid without competing in the alkylation reaction. Bases such as triethylamine (TEA), diisopropylethylamine (DIPEA), and magnesium tert-butoxide have been used in similar syntheses. acs.orggoogle.com The amount of base used must be carefully controlled to ensure complete deprotonation.

Solvent System: Polar aprotic solvents like N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), or acetonitrile (B52724) are typically employed because they can dissolve the phosphonate salt intermediate and facilitate the nucleophilic substitution reaction. acs.org

Reaction Temperature: The temperature affects the reaction rate. While higher temperatures can speed up the formation of the product, they can also promote the formation of degradation products. The optimal temperature is determined experimentally to balance reaction time and product purity. For similar alkylations, temperatures between 40-80 °C are common. acs.orggoogle.com

Reagent Stoichiometry: The molar ratio of the benzylating agent and the base relative to Tenofovir is a crucial parameter. An excess of the alkylating agent is often used to drive the reaction to completion, but this can lead to impurities that are difficult to remove.

The addition of the isopropyl carbamate group to the N6 position of the adenine ring is another key derivatization. This reaction is often performed on the fully protected phosphonate ester intermediate by reacting it with isopropyl chloroformate in the presence of a base.

The following interactive table illustrates hypothetical outcomes based on the optimization of reaction conditions for the dibenzylation step.

Entry Base (Equivalents) Solvent Temperature (°C) Reaction Time (h) Yield (%)
1TEA (2.2)DMF502465
2TEA (3.0)DMF501878
3DIPEA (3.0)NMP601285
4Mg(OtBu)₂ (2.5)NMP601091

This data is illustrative and based on typical optimization studies for similar chemical transformations.

Purification and Isolation Methodologies for Synthetic Products

Following the synthesis, a multi-step purification process is required to isolate this compound in high purity. The lipophilic nature of the product, in contrast to the polar starting material and inorganic byproducts, is exploited during this process.

Aqueous Workup: The reaction mixture is typically cooled and diluted with an organic solvent immiscible with water, such as ethyl acetate (B1210297) or dichloromethane. This solution is then washed sequentially with water and brine (saturated aqueous sodium chloride solution). This procedure removes the polar solvent (e.g., NMP or DMF), unreacted polar starting materials, and inorganic salts formed during the reaction. acs.org

Chromatography: The primary method for purifying the crude product is silica (B1680970) gel column chromatography. nih.gov A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is used to elute the components from the column. The desired product is separated from less polar impurities (like excess benzylating agent) and more polar impurities (like the mono-esterified intermediate). The fractions are monitored by thin-layer chromatography (TLC) to identify those containing the pure product.

Crystallization/Precipitation: After chromatography, the fractions containing the pure product are combined, and the solvent is removed under reduced pressure. The resulting residue, which may be an oil or a solid, is often further purified by crystallization or precipitation from a suitable solvent system to yield the final product as a crystalline solid. google.com This final step is crucial for removing trace impurities and obtaining a product with high analytical purity.

Characterization Techniques for Confirming Chemical Structure in Research Synthesis

A comprehensive suite of analytical techniques is employed to unequivocally confirm the chemical structure and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for structure elucidation.

¹H NMR: Provides information on the number and environment of protons. Expected signals would include those for the aromatic protons of the two benzyl groups and the adenine ring, the characteristic signals for the isopropyl group of the carbamate, and the specific protons of the Tenofovir backbone. nih.govblogspot.com

¹³C NMR: Shows the signals for all unique carbon atoms in the molecule, confirming the presence of the carbonyl group from the carbamate, the aromatic carbons, and the carbons of the phosphonate-linked side chain. nih.gov

³¹P NMR: This technique is specific for phosphorus and is crucial for confirming the formation of the phosphonate ester. A distinct chemical shift would be observed for the phosphorus atom in the dibenzyloxy phosphonate environment, differing significantly from the starting phosphonic acid. researchgate.net

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), provides the exact mass, which can be used to confirm the elemental formula of the synthesized molecule. nih.govosti.gov Fragmentation patterns observed in MS/MS experiments can further corroborate the proposed structure.

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of the final compound. acs.orgnih.gov A sample is run on a suitable column, and the area of the product peak relative to the total area of all peaks is used to calculate the purity, typically aiming for >99%.

The table below summarizes the expected analytical data for the characterization of this compound.

Technique Purpose Expected Observation
¹H NMRConfirm the presence and connectivity of proton-containing functional groups.Signals corresponding to aromatic protons (adenine, benzyl groups), methine and methyl protons (isopropyl group), and protons of the (R)-9-(2-hydroxypropyl)adenine backbone.
¹³C NMRIdentify all unique carbon environments in the molecule.Resonances for aromatic carbons, aliphatic carbons of the tenofovir backbone and benzyl groups, carbonyl carbon of the carbamate, and methyl/methine carbons of the isopropyl group.
³¹P NMRVerify the formation of the phosphonate ester.A single resonance at a chemical shift characteristic of a phosphonate triester, confirming successful esterification.
HRMSDetermine the exact molecular weight and elemental formula.A molecular ion peak ([M+H]⁺ or [M+Na]⁺) corresponding to the calculated exact mass of the target compound, C₂₇H₃₃N₆O₆P.
HPLCAssess the final purity of the synthesized compound.A single major peak with a purity value greater than 99%, indicating the absence of significant impurities.

Prodrug Design Rationale and Physico Chemical Principles of the Dibenzyloxy Isopropyl Carbamate Moiety

Molecular Design Strategies for Enhancing Membrane Permeability and Intracellular Delivery

The phosphonate (B1237965) group of tenofovir (B777) possesses two acidic protons, resulting in a dianionic state at physiological pH. This high negative charge density is a significant impediment to passive diffusion across cell membranes. unimib.it The dibenzyloxy isopropyl carbamate (B1207046) moiety is designed to covalently bond to the phosphonate group, neutralizing its negative charges. nih.gov This masking converts the ionized, polar phosphonate into a non-charged, less polar group, which is a critical first step in improving its membrane permeability. unimib.itcardiff.ac.uk By temporarily eliminating the ionic character of the phosphonate, the prodrug can more readily partition into and diffuse through the lipid bilayer of cells.

Benzyl (B1604629) Groups: The aromatic phenyl rings of the benzyl groups are large, nonpolar structures that significantly increase the hydrophobic character of the molecule.

Isopropyl Group: This branched alkyl group further contributes to the lipophilicity of the promoiety.

Principles of Carbamate-Based Prodrug Activation and Bioreversibility

A key feature of a successful prodrug is its ability to convert back to the active parent drug at the desired site of action. This process, known as bioactivation or bioreversion, must occur efficiently within the body. nih.gov Carbamate-based prodrugs are designed for this purpose, relying on the body's natural metabolic pathways for their cleavage. acs.orgnih.gov

The primary mechanism for the activation of carbamate prodrugs is enzymatic hydrolysis. nih.gov The carbamate linkage, while stable enough to survive the gastrointestinal tract, is susceptible to cleavage by various endogenous enzymes, particularly esterases. nih.govresearchgate.net Carboxylesterases, which are abundant in the liver, plasma, and intestinal wall, are key enzymes involved in the hydrolysis of many carbamate and ester-containing prodrugs. researchgate.netnih.gov

The enzymatic reaction involves the cleavage of the carbamate bond, which initiates a chemical cascade that ultimately releases the parent tenofovir molecule. nih.gov The specific rate of this cleavage can be fine-tuned by altering the chemical structure of the promoiety, a principle explored in structure-activity relationship studies. nih.gov This enzymatic process ensures that the active drug is released intracellularly or systemically, where it can exert its therapeutic effect.

In addition to enzymatic action, non-enzymatic chemical hydrolysis can also contribute to the activation of carbamate prodrugs. The stability of the carbamate bond is pH-dependent. nih.gov While generally stable at the acidic pH of the stomach, carbamates can undergo hydrolysis at the physiological pH of 7.4 found in blood and tissues. acs.orgnih.gov The rate of chemical hydrolysis is typically slower than enzymatic cleavage but can still be a relevant pathway for drug release. nih.gov The design of the prodrug takes into account this chemical lability to ensure that the release of tenofovir occurs at a therapeutically appropriate rate.

Structure-Activity Relationship (SAR) Studies of Carbamate-Modified Tenofovir Prodrugs

Structure-activity relationship (SAR) studies are crucial for optimizing the design of prodrugs. For tenofovir, extensive research has been conducted on various ester, phosphonoamidate, and carbamate prodrugs to identify moieties that provide the best balance of stability, permeability, and efficient bioactivation. nih.govsemanticscholar.orgfrontiersin.org

While specific data for Tenofovir Dibenzyloxy Isopropyl Carbamate is not widely published, SAR principles derived from related compounds can be applied. Studies on other tenofovir prodrugs, such as Tenofovir Disoproxil Fumarate (B1241708) (TDF) and Tenofovir Alafenamide (TAF), demonstrate how modifications to the promoiety impact the drug's performance. For instance, TAF was designed to have greater stability in plasma than TDF, leading to more efficient delivery of tenofovir into target cells and lower systemic exposure to the parent drug. frontiersin.org

SAR studies on carbamate-based prodrugs often investigate how varying the substituents on the carbamate group affects key properties. nih.gov

Steric Hindrance: Larger, bulkier groups near the carbamate linkage can sterically hinder the approach of hydrolytic enzymes, slowing the rate of cleavage and prolonging the prodrug's half-life. The isopropyl and dibenzyloxy groups in the specified moiety would be expected to influence this rate.

Electronic Effects: The electronic properties of the substituents can influence the susceptibility of the carbonyl carbon to nucleophilic attack, thereby altering the rate of both enzymatic and chemical hydrolysis.

Lipophilicity: As discussed, the lipophilicity of the promoiety directly impacts membrane permeability. SAR studies aim to find an optimal lipophilicity—too low, and permeability is poor; too high, and aqueous solubility may become a limiting factor.

These studies allow for the rational design of prodrugs with tailored pharmacokinetic profiles, aiming for enhanced efficacy and an improved therapeutic index. The table below illustrates how different promoieties in well-known tenofovir prodrugs affect their biological properties, providing a framework for understanding the potential characteristics of a Dibenzyloxy Isopropyl Carbamate variant.

Table 1: Comparison of Different Tenofovir Prodrug Moieties and Their Properties

Prodrug Promoieties Key Activation Enzymes Plasma Stability Intracellular Tenofovir-DP Levels
Tenofovir Disoproxil (TDF) Two isopropyloxycarbonyloxymethyl (POC) esters Plasma esterases (e.g., hCE-1) Low Lower
Tenofovir Alafenamide (TAF) Phenyl, isopropylalaninyl phosphonoamidate Cathepsin A (intracellular) High Higher
Tenofovir Amibufenamide (TMF) Phenyl, (R)-2-methylalaninyl phosphonoamidate Cathepsin A (intracellular) High Higher
This compound (Hypothetical) Dibenzyloxy Isopropyl Carbamate Expected to be plasma and/or intracellular esterases To be determined by steric/electronic factors To be determined by stability and uptake

Data for TDF, TAF, and TMF are based on published research findings. frontiersin.org Properties for the hypothetical compound are inferred from general SAR principles.

Influence of Ester Groups on Bioconversion Kinetics

The bioconversion of this compound is initiated by the enzymatic cleavage of its ester and carbamate bonds. The dibenzyl esters of the phosphonate group play a crucial role in this process. Benzyl esters are known to be susceptible to hydrolysis by various esterases present in the body, such as carboxylesterases, which are abundant in the liver, plasma, and other tissues.

The rate of this enzymatic hydrolysis is a key determinant of the prodrug's pharmacokinetic profile. A rapid cleavage in the plasma could lead to premature release of charged intermediates, reducing the amount of intact prodrug reaching the target cells. Conversely, an excessively stable ester bond might result in poor conversion to the active tenofovir, diminishing its therapeutic efficacy. The electronic properties of the benzyl groups can influence the susceptibility of the ester bond to nucleophilic attack by esterases.

Impact of Steric and Electronic Properties of the Carbamate Moiety on Prodrug Behavior

The steric bulk and electronic nature of the isopropyl group can significantly impact the stability and cleavage of the carbamate bond. A bulkier substituent on the carbamate nitrogen can sterically hinder the approach of hydrolytic enzymes, thereby increasing the prodrug's stability. The electronic-donating or -withdrawing nature of the substituent can also influence the reactivity of the carbonyl group within the carbamate linkage towards enzymatic hydrolysis.

The hydrolysis of the carbamate can be catalyzed by enzymes such as carboxylesterases or other non-specific hydrolases. The cleavage of the carbamate bond would regenerate the amino group on the adenine (B156593) base of tenofovir. The interplay between the stability of the carbamate and the rate of its cleavage is crucial for the controlled release of the active drug.

Comparative Analysis with Other Tenofovir Prodrug Scaffolds (e.g., Alafenamide, Disoproxil)

To understand the potential advantages and disadvantages of the dibenzyloxy isopropyl carbamate moiety, it is useful to compare it with the two most clinically successful tenofovir prodrugs: tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF).

Prodrug MoietyLinkage TypeKey Cleavage EnzymesPrimary Site of ActivationResulting Plasma Tenofovir Levels
Disoproxil Carbonate EsterPlasma and tissue esterasesPlasmaHigh
Alafenamide PhosphonamidateCathepsin A (in lymphocytes), Carboxylesterase 1 (in hepatocytes)IntracellularLow
Dibenzyloxy Isopropyl Carbamate Phosphonate Ester and CarbamateEsterases, other hydrolases (presumed)To be determinedTo be determined

Tenofovir Disoproxil (as Fumarate Salt - TDF): TDF utilizes two isopropoxycarbonyloxymethyl (pivaloyloxymethyl-like) ester groups to mask the phosphonate. This design leads to efficient absorption, but a significant portion of the prodrug is hydrolyzed in the plasma by esterases, resulting in high systemic levels of tenofovir. This high plasma concentration of tenofovir is associated with off-target toxicities, particularly renal and bone-related adverse effects.

Tenofovir Alafenamide (TAF): TAF employs a phosphonamidate linkage, connecting an L-alanine isopropyl ester and a phenol (B47542) group to the phosphorus atom. This design results in a prodrug that is more stable in plasma and is primarily activated intracellularly by specific enzymes like Cathepsin A in lymphocytes and Carboxylesterase 1 in hepatocytes. This targeted intracellular activation leads to higher concentrations of the active metabolite, tenofovir diphosphate (B83284), in target cells and significantly lower plasma levels of tenofovir compared to TDF, thereby improving its safety profile.

This compound: This prodrug combines features of both ester and carbamate linkages. The dibenzyl esters on the phosphonate are expected to be cleaved by esterases. The stability and cleavage site of the isopropyl carbamate on the purine (B94841) base would add another layer of complexity to its bioconversion. Without experimental data, it is difficult to definitively predict its activation profile. However, the design suggests an attempt to modulate the release of tenofovir through a multi-step hydrolysis process. The increased lipophilicity, as suggested by its calculated logP, may enhance its initial absorption. The ultimate success of this scaffold would depend on the delicate balance between its stability in systemic circulation and the efficiency of its conversion to tenofovir within the target cells.

Preclinical Pharmacokinetics and Intracellular Metabolism of Tenofovir Dibenzyloxy Isopropyl Carbamate

In Vitro Cellular Uptake and Permeability Studies

Evaluation in Various Cell Lines (e.g., Hepatocytes, Lymphocytes)

No published studies were identified that have evaluated the in vitro cellular uptake of Tenofovir (B777) Dibenzyloxy Isopropyl Carbamate (B1207046) in cell lines such as hepatocytes or lymphocytes.

Role of Transporters in Prodrug Entry

There is no available information regarding the role of any specific transporters in the cellular entry of Tenofovir Dibenzyloxy Isopropyl Carbamate.

Metabolic Conversion Pathways and Intermediates

Identification of Prodrug Cleavage Products

No metabolic studies have been published that identify the specific cleavage products of this compound within cells.

Sequential Phosphorylation to Tenofovir Diphosphate (B83284) (TFV-DP)

There is no available data demonstrating the sequential phosphorylation of this compound to the active antiviral agent, Tenofovir Diphosphate (TFV-DP).

Enzyme Kinetics of Intracellular Activation

No research has been found that details the enzyme kinetics involved in the intracellular activation of this compound.

Intracellular Pharmacokinetics of Active Metabolites

The intracellular processing of tenofovir prodrugs is a critical determinant of their antiviral potency. Upon entering target cells, these prodrugs undergo metabolic conversion to the pharmacologically active metabolite, tenofovir diphosphate (TFV-DP). nih.gov This active form acts as a competitive inhibitor of viral reverse transcriptase, leading to the termination of DNA chain elongation. drugbank.comresearchgate.net The efficiency of this intracellular conversion and the subsequent accumulation and persistence of tenofovir diphosphate are key factors influencing the efficacy of the parent prodrug. nih.gov

Accumulation Profiles in Target Cells

Studies on various tenofovir prodrugs demonstrate that the structure of the prodrug moiety significantly impacts the intracellular accumulation of the active tenofovir diphosphate. For instance, after a single oral dose of the tenofovir prodrug GS-7340 (tenofovir alafenamide) to beagle dogs, the total intracellular concentration of all tenofovir species in peripheral blood mononuclear cells (PBMCs) at 24 hours was 63 µg-eq/mL, a stark contrast to the 0.2 µg-eq/mL observed in plasma. nih.gov This highlights a preferential accumulation within these target cells.

In vitro studies with different tenofovir ester prodrugs in HBV-positive HepG2.2.15 cells have shown that while all are efficiently phosphorylated to tenofovir diphosphate, the accumulation patterns differ. nih.gov Some prodrugs, like tenofovir alafenamide, show a persistent increase in tenofovir diphosphate levels over 24 hours. nih.gov This efficient generation of the active metabolite within target cells is a hallmark of newer generation tenofovir prodrugs, designed to maximize intracellular drug levels while minimizing systemic exposure to tenofovir. nih.gov

Interactive Data Table: Intracellular and Plasma Concentrations of Tenofovir Species after a Single Oral Dose of GS-7340 in Beagle Dogs

CompartmentConcentration at 24h (µg-eq/mL)
Peripheral Blood Mononuclear Cells (Intracellular)63
Plasma0.2

Note: Data derived from a study involving a single oral dose of GS-7340 (10 mg-eq/kg tenofovir). nih.gov

Intracellular Half-Life of Tenofovir Diphosphate

The intracellular half-life of tenofovir diphosphate is notably long, contributing to the sustained antiviral effect of tenofovir-based therapies. researchgate.net Studies involving the discontinuation of tenofovir disoproxil fumarate (B1241708) (TDF) have demonstrated the persistence of intracellular tenofovir diphosphate, with a median half-life of 150 hours (ranging from 60 to over 175 hours) in peripheral blood mononuclear cells. nih.gov More recent pharmacokinetic studies have reported a median half-life of 17 days for tenofovir diphosphate in dried blood spots. nih.gov This extended half-life allows for less frequent dosing intervals while maintaining therapeutic concentrations of the active metabolite within target cells. researchgate.net

Interactive Data Table: Comparative Intracellular Half-Lives of Nucleoside Analog Triphosphates

Active MetaboliteMedian Half-Life (hours)Range (hours)
Tenofovir Diphosphate (TFV-DP)15060 to >175
Carbovir Triphosphate (CBV-TP)1812 to 19

Note: Data from a prospective evaluation in patients on triple-nucleoside regimens. nih.gov

Preclinical Excretion and Distribution Profiles (in vitro and non-human in vivo models)

Preclinical studies in animal models are essential for characterizing the distribution and elimination pathways of new drug candidates. These studies provide insights into how a drug and its metabolites are handled by the body, informing potential sites of action and routes of clearance.

Tissue Distribution Patterns in Animal Models (e.g., hepatic, lymphoid)

Radiolabeled distribution studies in dogs have shown that novel tenofovir prodrugs can lead to an increased distribution of tenofovir to tissues of lymphatic origin compared to earlier prodrugs like tenofovir disoproxil fumarate. nih.gov This preferential distribution to lymphoid tissues is significant as these are major sites of viral replication. natap.org

In mouse models, tenofovir has been shown to diffuse widely, with the highest concentrations found in the digestive tract, liver, and kidneys. nih.govscispace.com The tissue penetration factor, which is the ratio of tissue concentration to plasma concentration, exceeded 100% for tenofovir in all tissues studied except for the lung and brain. scispace.com Specifically, after repeated oral administration, the exposure to tenofovir in the brain was significantly lower than in other tissues. scispace.com For example, the area under the curve (AUC) for tenofovir in the brain was 52 ng·h/g, compared to a range of 1750 to 289,579 ng·h/g in other tissues. scispace.com

Interactive Data Table: Tenofovir Exposure in Various Tissues in a Mouse Model

TissueAUC₀→₂₄h (ng·h/g)
Brain52
Other Tissues (Range)1750 - 289,579

Note: Data from a study involving repeated oral administration of tenofovir in mice. scispace.com

Routes of Metabolite Excretion (e.g., urinary, biliary in animal studies)

The primary route of elimination for tenofovir is renal excretion. nih.govamazonaws.com Following intravenous administration, approximately 70-80% of tenofovir is excreted unchanged in the urine. amazonaws.com This process involves a combination of glomerular filtration and active tubular secretion. nih.gov Studies in preclinical models have been crucial in establishing this renal clearance pathway. While pharmacokinetic studies in subjects with hepatic impairment have shown that the pharmacokinetics of tenofovir are not substantially altered, indicating a minor role for hepatic metabolism and biliary excretion in its elimination. amazonaws.com

Molecular and Cellular Mechanisms of Antiviral Action of Activated Tenofovir Diphosphate

Mechanism of Inhibition of Viral Reverse Transcriptase and Polymerase Enzymes

The primary target of tenofovir (B777) diphosphate (B83284) is the viral reverse transcriptase (RT) in retroviruses and the DNA polymerase in other viruses like HBV. patsnap.compatsnap.com Its inhibitory action is multifaceted, involving both competition with natural substrates and direct termination of the viral DNA synthesis process.

Tenofovir diphosphate is a structural analog of deoxyadenosine (B7792050) 5'-triphosphate (dATP), a natural substrate for viral polymerases. plos.org Due to this structural similarity, TFV-DP competes with dATP for the active binding site of the viral reverse transcriptase or polymerase enzyme. clinpgx.orgdrugbank.comnih.gov By binding to the enzyme's active site, TFV-DP effectively reduces the enzyme's ability to incorporate the natural dATP, thereby hindering the synthesis of viral DNA. clinpgx.orgresearchgate.net This competitive inhibition is a key initial step in its antiviral action. Studies have shown that TFV-DP is a potent competitive inhibitor of HBV polymerase with an inhibition constant (Ki) of 0.18 μM. asm.org

Beyond competitive inhibition, the most critical aspect of tenofovir diphosphate's mechanism is its function as a DNA chain terminator. patsnap.comdrugbank.com After TFV-DP is incorporated by the viral polymerase into the growing strand of viral DNA, it prevents further elongation of the chain. clinpgx.orgpatsnap.com This termination occurs because tenofovir lacks the 3'-hydroxyl group that is essential for forming the phosphodiester bond with the next incoming nucleotide. patsnap.compatsnap.compatsnap.com The absence of this group makes it impossible for the polymerase to add subsequent nucleotides, leading to the premature termination of DNA synthesis. patsnap.com This halt in the replication process prevents the formation of complete and functional viral DNA, which is a crucial step for the virus to establish infection and propagate. patsnap.com

Role of Tenofovir Diphosphate in Viral Replication Cycles

By inhibiting viral polymerases and terminating DNA synthesis, tenofovir diphosphate intervenes at a critical stage of the viral life cycle, significantly impeding the replication process.

In retroviruses such as HIV, reverse transcription is the process of converting viral RNA into DNA. This newly synthesized viral DNA, known as proviral DNA, must then be integrated into the host cell's genome for the infection to become permanent and for new viral particles to be produced. Tenofovir diphosphate's action of terminating the DNA chain directly prevents the successful completion of reverse transcription. patsnap.complos.org This inhibition of the synthesis of full-length viral DNA means that functional proviral DNA is not produced, thereby blocking a step that is absolutely required for stable host cell infection and subsequent viral replication. plos.orgpage-meeting.org

The primary effect of tenofovir diphosphate on viral enzymes is potent inhibition rather than a direct alteration of their fidelity (i.e., their rate of incorporating incorrect nucleotides). However, the high affinity and selectivity of TFV-DP for viral polymerases over host cell DNA polymerases is a critical feature. patsnap.compatsnap.com This selectivity ensures that the drug primarily targets viral replication while minimizing interference with the host's cellular processes, such as nuclear and mitochondrial DNA synthesis. patsnap.comnih.gov While some interaction with human DNA polymerases can occur, TFV-DP is a significantly weaker inhibitor of these host enzymes, which contributes to its favorable safety profile. nih.gov The resistance mechanisms that viruses develop, such as the phosphorolytic removal of the incorporated tenofovir, are a testament to the enzyme's attempt to overcome the chain termination, rather than an effect on its inherent fidelity during synthesis. nih.govnih.gov

In Vitro Spectrum of Antiviral Activity

Tenofovir has demonstrated a potent and broad spectrum of activity against various viruses in laboratory settings. Its efficacy is measured by the concentration required to inhibit viral replication by 50% (EC50).

Tenofovir and its prodrugs are highly active against all groups and subtypes of HIV-1, as well as HIV-2. nih.govmedchemexpress.cn It is also a cornerstone agent against Hepatitis B Virus (HBV), showing effectiveness against both wild-type and lamivudine-resistant strains. asm.org Research has expanded the recognized spectrum of tenofovir, revealing potent inhibitory effects on the lytic DNA replication of the Epstein-Barr virus (EBV). nih.gov In contrast, its activity against a wider panel of other human viruses is limited, although some weak activity against herpes simplex virus 2 (HSV-2) has been observed. asm.org

The table below summarizes the in vitro antiviral activity of tenofovir and its prodrugs against various viruses.

VirusProdrug/CompoundCell TypeEC50 (µM)Reference
Hepatitis B Virus (HBV) Tenofovir Disoproxil Fumarate (B1241708)Not Specified0.02 asm.org
Hepatitis B Virus (HBV) TenofovirNot Specified1.1 asm.org
Epstein-Barr Virus (EBV) Tenofovir AlafenamideCell-based assay0.084 nih.gov
Epstein-Barr Virus (EBV) Tenofovir Disoproxil FumarateCell-based assay0.30 nih.gov
HIV-1 Tenofovir AlafenamideMT-4 Cells>0.903 nih.gov
HIV-1 TenofovirMT-4 Cells>0.238 nih.gov
SARS-CoV-2 Tenofovir Disoproxil FumarateVero E6 CellsNot specified, but 100% inhibition at 50 µg/mL mdpi.com
SARS-CoV-2 Tenofovir AlafenamideVero E6 CellsNot specified, but 100% inhibition at 50 µg/mL mdpi.com

Efficacy Against Specific Viral Targets in Cell Culture Models

The antiviral activity of tenofovir has been demonstrated in various cell culture models against different viral isolates. In studies involving lymphoblastoid cell lines, primary monocyte/macrophage cells, and peripheral blood lymphocytes, tenofovir has shown efficacy against laboratory and clinical isolates of HIV-1. drugbank.com The 50% effective concentration (EC50) values, which represent the concentration of the drug required to inhibit viral replication by 50%, have been observed to range from 0.04 µM to 8.5 µM for HIV-1. drugbank.com

For Hepatitis B Virus (HBV), tenofovir has a 50% effective concentration of 1.1 µM in cell-based assays. researchgate.net The potency is significantly improved by the addition of bis-isoproxil progroups. researchgate.net Tenofovir has also demonstrated full activity against lamivudine-resistant HBV strains in vitro. researchgate.net Studies have also explored its activity against other viruses. For instance, in vitro studies on SARS-CoV-2 have shown that tenofovir prodrugs can inhibit viral replication. In Vero E6 cells, Tenofovir Disoproxil Fumarate (TDF) at a concentration of 50 µg/mL was able to reduce high viral loads by approximately 100-fold with minimal cytotoxicity. mdpi.com Similarly, Tenofovir Alafenamide (TAF) achieved near-complete suppression of SARS-CoV-2 at the same concentration. mdpi.com

Viral TargetCell ModelEC50 / Inhibition ConcentrationReference
HIV-1Lymphoblastoid cell lines, primary monocyte/macrophage cells, peripheral blood lymphocytes0.04 µM to 8.5 µM drugbank.com
Hepatitis B Virus (HBV)Cell-based assays1.1 µM researchgate.net
SARS-CoV-2Vero E6 cells~100-fold reduction at 50 µg/mL (TDF) mdpi.com
SARS-CoV-2Vero E6 cellsNear-complete suppression at 50 µg/mL (TAF) mdpi.com

Concentration-Dependent Antiviral Effects in Cellular Assays

The antiviral effect of tenofovir is concentration-dependent, as demonstrated in various cellular assays. For HIV-1, combination studies of tenofovir with other nucleoside reverse transcriptase inhibitors, non-nucleoside reverse transcriptase inhibitors, and protease inhibitors have shown additive to synergistic effects, indicating a dose-responsive relationship. drugbank.com

In studies on macrophages treated with different concentrations of tenofovir, dose-dependent effects on the expression of various genes were observed. For example, treatment with tenofovir at concentrations from 0.5 mg/ml to 1.0 mg/ml resulted in a significant increase in the mRNA expression of MIP3α, a pro-inflammatory cytokine, after 12 and 24 hours. plos.org Specifically, a 33-fold increase was seen with 0.5 mg/ml and a 189-fold increase with 1.0 mg/ml after 12 hours. plos.org

For SARS-CoV-2, Tenofovir Alafenamide (TAF) exhibited dose-dependent inhibition (68–100%) at lower viral loads. mdpi.com In vitro experiments using plausible therapeutic concentrations of Tenofovir Disoproxil Fumarate (TDF) estimated that the drug can inhibit SARS-CoV-2 replication with an efficacy ranging between 54-99%, conditional on the viral cycle length. researchgate.net

Viral Target / Cellular EffectConcentrationObserved EffectReference
HIV-1Variable (in combination)Additive to synergistic antiviral effects drugbank.com
MIP3α expression in macrophages0.5 mg/ml33-fold increase in mRNA at 12hr plos.org
MIP3α expression in macrophages1.0 mg/ml189-fold increase in mRNA at 12hr plos.org
SARS-CoV-2Variable (TAF)68-100% dose-dependent inhibition mdpi.com
SARS-CoV-2Therapeutic concentrations (TDF)Estimated 54-99% inhibition of replication researchgate.net

Molecular Basis of Resistance Development

Despite its efficacy, prolonged use of tenofovir can lead to the development of viral resistance. This occurs through the selection of specific mutations in the viral enzymes targeted by the drug. For HIV-1, two primary mechanisms of resistance to nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) like tenofovir have been identified: decreased incorporation of the drug into the viral DNA and increased excision (removal) of the incorporated drug. nih.gov

Identification of Viral Enzyme Mutations Conferring Reduced Susceptibility

Several key mutations in the HIV-1 reverse transcriptase enzyme have been identified that confer reduced susceptibility to tenofovir. The primary mutation selected by tenofovir both in vitro and in vivo is K65R. nih.govnih.gov Other mutations, often associated with resistance to other NRTIs (thymidine analogue mutations or TAMs), can also contribute to tenofovir resistance, particularly when they appear in specific combinations. nih.govnih.gov These TAMs include M41L, D67N, K70R, L210W, T215Y/F, and K219Q/E. nih.govresearchgate.net The M184V mutation, while conferring resistance to lamivudine (B182088) and emtricitabine, can paradoxically increase susceptibility to tenofovir. nih.govmdpi.com

For HBV, tenofovir has a high genetic barrier to resistance. nih.govwellcomeopenresearch.org However, some mutations in the HBV polymerase have been associated with reduced susceptibility. The rtN236T mutation, a major adefovir (B194249) resistance mutation, confers a three- to fourfold reduced susceptibility to tenofovir. researchgate.net Other reported mutations include rtA194T and a quadruple mutation referred to as CYEI (S106C, H126Y, D134E, and L269I), though their clinical significance remains a subject of investigation. researchgate.netnih.gov

VirusMutationEffect on Tenofovir SusceptibilityReference
HIV-1K65RPrimary resistance mutation; reduced susceptibility nih.govnih.gov
HIV-1M41L, L210W, T215YCombination of these TAMs reduces susceptibility nih.gov
HIV-1T69S insertionHigh-level resistance to all NRTIs, including tenofovir nih.gov
HIV-1Q151M complexMulti-NRTI resistance, but generally remains susceptible to tenofovir nih.gov
HIV-1M184VIncreased susceptibility (resensitization) nih.govmdpi.com
HBVrtN236T3- to 4-fold reduced susceptibility researchgate.net
HBVrtA194TAssociated with treatment failure in some reports researchgate.net
HBVCYEI (S106C, H126Y, D134E, L269I)Quadruple mutation reported to increase IC50 by 15.3-fold researchgate.net

Biochemical Characterization of Resistant Enzyme Variants

The biochemical mechanisms underlying resistance have been studied for several key mutations. The K65R mutation in HIV-1 RT reduces tenofovir susceptibility by decreasing the rate of incorporation (kpol) of TFV-DP compared to the wild-type enzyme. nih.gov This mutation enhances the enzyme's ability to discriminate against tenofovir in favor of its natural substrate. nih.gov

Another mechanism is the ATP-mediated excision of the chain-terminating drug from the viral DNA. This is particularly relevant for viruses with multiple TAMs. nih.gov For instance, HIV-1 RT containing an insertion mutation (e.g., T69S-SS) along with TAMs (M41L, L210W, T215Y) shows significant ATP-mediated excision of incorporated tenofovir. nih.gov Computer modeling suggests that increased mobility of a specific region of the enzyme (the β3-β4 loop) may contribute to this broad NRTI resistance. nih.gov The M184V mutation, in contrast, is thought to resensitize viruses to tenofovir by impairing the excision process, making it more difficult for the enzyme to remove the incorporated drug. nih.gov

VirusResistant Enzyme Variant (Mutation)Biochemical Mechanism of ResistanceReference
HIV-1K65R RTDecreased rate of TFV-DP incorporation (reduced binding/affinity) nih.gov
HIV-1RT with multiple TAMs (e.g., M41L, L210W, T215Y)Increased ATP-mediated excision of incorporated tenofovir nih.gov
HIV-1RT with T69S insertion + TAMsSignificantly increased ATP-mediated excision of tenofovir nih.gov
HIV-1M184V RTImpairs the excision of incorporated tenofovir, leading to resensitization nih.gov

Advanced Analytical Methodologies for Research and Development of Tenofovir Dibenzyloxy Isopropyl Carbamate

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Methods

HPLC and UPLC are cornerstone techniques for the separation, identification, and quantification of pharmaceutical compounds. Their high resolution and sensitivity make them indispensable for the analysis of Tenofovir (B777) Dibenzyloxy Isopropyl Carbamate (B1207046) and its related substances.

Development of Separation Techniques for the Compound and its Metabolites

The development of a successful HPLC or UPLC method hinges on the optimization of several key parameters to achieve adequate separation of the parent prodrug from its metabolites and potential degradation products. For Tenofovir Dibenzyloxy Isopropyl Carbamate, which contains both hydrophobic (dibenzyloxy, isopropyl) and polar (carbamate, phosphonate (B1237965), purine (B94841) base) moieties, reversed-phase chromatography is a common starting point.

A typical HPLC method development would involve screening various C18 and C8 columns with different particle sizes and surface modifications. The mobile phase composition, usually a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297), ammonium formate, or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol), is meticulously adjusted to fine-tune the retention and resolution. The pH of the aqueous phase is a critical parameter, as it influences the ionization state of the molecule and its metabolites, thereby affecting their retention behavior. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively separate compounds with a wide range of polarities within a reasonable run time.

UPLC, with its sub-2 µm particle columns, offers significant advantages over traditional HPLC, including higher resolution, improved sensitivity, and faster analysis times. The principles of method development are similar, but the instrumentation is designed to withstand the higher backpressures generated by the smaller particles.

A hypothetical UPLC method for the separation of this compound and its primary metabolites, such as the monodebenzylated or deisopropylated forms, might utilize a sub-2 µm C18 column with a gradient elution profile.

Table 1: Illustrative UPLC Gradient for Separation of this compound and Metabolites

Time (min)Flow Rate (mL/min)% Mobile Phase A (e.g., 0.1% Formic Acid in Water)% Mobile Phase B (e.g., 0.1% Formic Acid in Acetonitrile)
0.00.4955
1.00.4955
5.00.41090
6.00.41090
6.10.4955
8.00.4955

This table is for illustrative purposes and a specific method would require experimental optimization.

Quantitative Analysis in Complex Biological Matrices (e.g., cell lysates, tissue homogenates)

Quantifying this compound and its active metabolite, tenofovir, in complex biological matrices like cell lysates and tissue homogenates is crucial for pharmacokinetic and pharmacodynamic studies. These matrices introduce significant challenges, including the presence of endogenous interfering substances and enzymes that can degrade the analyte.

Therefore, a robust sample preparation protocol is a prerequisite for accurate and precise quantification. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). For a compound like this compound, a combination of these techniques might be necessary to achieve the required level of cleanliness and concentration.

Once the sample is prepared, it is analyzed by a validated HPLC-UV or, more commonly, an LC-MS/MS method. The method validation is performed according to regulatory guidelines (e.g., FDA or EMA) and includes the assessment of linearity, accuracy, precision, selectivity, sensitivity (limit of detection and quantification), recovery, and stability.

Mass Spectrometry (MS) Techniques for Identification and Quantification

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the analysis of pharmaceuticals. Its high sensitivity and specificity allow for the confident identification and precise quantification of analytes, even at very low concentrations.

Tandem Mass Spectrometry (MS/MS) for Metabolite Profiling

Tandem mass spectrometry (MS/MS) is instrumental in identifying the metabolites of this compound. In a typical workflow, a biological sample is analyzed by LC-MS. The mass spectrometer is operated in a full-scan mode to detect all ions within a certain mass range. The masses corresponding to potential metabolites (e.g., resulting from hydrolysis, oxidation, or conjugation) are then subjected to fragmentation in the collision cell of the mass spectrometer.

The resulting fragmentation pattern, or product ion spectrum, provides structural information about the metabolite. By comparing the fragmentation of the metabolite to that of the parent drug, the site of metabolic modification can often be elucidated. For this compound, expected metabolic pathways would include the cleavage of the benzyloxy and isopropyl groups, as well as the hydrolysis of the carbamate and phosphonate ester bonds to release tenofovir.

High-resolution mass spectrometry (HRMS), such as that performed on Orbitrap or time-of-flight (TOF) instruments, provides highly accurate mass measurements, which can be used to determine the elemental composition of metabolites, further aiding in their identification.

Table 2: Potential Metabolites of this compound and their Expected Mass-to-Charge Ratios (m/z)

CompoundProposed Metabolic TransformationExpected [M+H]⁺ (m/z)
This compoundParent Compound554.2
Monodebenzylated MetaboliteLoss of a benzyl (B1604629) group464.2
Didebenzylated MetaboliteLoss of two benzyl groups374.2
Deisopropylcarbamoylated MetaboliteHydrolysis of the isopropyl carbamate469.2
TenofovirComplete hydrolysis of prodrug moieties288.1

Note: The m/z values are theoretical and would need to be confirmed by experimental data.

Isotope Dilution Mass Spectrometry for Absolute Quantification

For the most accurate and precise quantification of this compound and its metabolites, isotope dilution mass spectrometry is the gold standard. This technique involves the use of a stable isotope-labeled internal standard (SIL-IS) of the analyte. The SIL-IS is chemically identical to the analyte but has a higher mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N, or ²H).

The SIL-IS is added to the biological sample at a known concentration at the earliest stage of sample preparation. Because the SIL-IS and the analyte have identical physicochemical properties, any loss of analyte during sample processing is mirrored by a proportional loss of the SIL-IS. In the mass spectrometer, the analyte and the SIL-IS are detected at their respective mass-to-charge ratios. The concentration of the analyte is then determined by the ratio of its peak area to that of the SIL-IS. This method effectively corrects for matrix effects and variations in instrument response, leading to highly reliable quantitative data.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation of Synthetic Intermediates and the Prodrug

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms (primarily ¹H and ¹³C) within a molecule.

For this compound, ¹H NMR and ¹³C NMR are fundamental for confirming the structure of the final prodrug and all synthetic intermediates. The chemical shifts, coupling constants, and integration of the proton signals in the ¹H NMR spectrum provide information about the number and connectivity of the protons. The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the complete connectivity of the molecule.

COSY experiments show correlations between protons that are coupled to each other (typically on adjacent carbons).

HSQC experiments correlate protons directly to the carbons to which they are attached.

HMBC experiments show correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular framework, especially across quaternary carbons and heteroatoms.

³¹P NMR is also a vital tool for characterizing phosphonate-containing compounds like this compound, providing information about the chemical environment of the phosphorus atom.

The comprehensive NMR data, in conjunction with data from other analytical techniques, provides unequivocal proof of the structure and purity of the synthesized this compound and its intermediates, which is a critical requirement for regulatory submission.

Based on a comprehensive search of available scientific literature, there is no specific published research on the advanced analytical methodologies for "this compound." This compound is listed in chemical catalogs primarily as a reference standard, an in-house impurity, or a protected intermediate used in synthesis, with the CAS Number 1391052-09-7. pharmaffiliates.compharmaffiliates.comusbio.net

The detailed studies outlined in the request—such as specific spectrophotometric and fluorometric assays for enzyme activity, prodrug activation studies, and method validation protocols—have not been documented for this particular molecule in peer-reviewed journals or other scientific publications. The existing body of research focuses extensively on clinically developed and approved prodrugs of Tenofovir, such as Tenofovir Disoproxil Fumarate (B1241708) (TDF) and Tenofovir Alafenamide (TAF).

Therefore, it is not possible to generate a scientifically accurate article on the specific topics requested for this compound.

Future Research Directions and Translational Perspectives in Tenofovir Prodrug Design

Exploration of Alternative Pro-moieties for Enhanced Intracellular Specificity

The primary goal of tenofovir (B777) prodrug design is to efficiently deliver the active metabolite, tenofovir diphosphate (B83284) (TFV-DP), to target cells while minimizing systemic exposure to tenofovir. researchgate.netnih.gov The evolution from TDF to TAF demonstrated the value of pro-moieties that enhance intracellular activation. researchgate.net TAF, a phosphonoamidate prodrug, is more stable in plasma and is efficiently converted to tenofovir within lymphocytes and hepatocytes by enzymes like cathepsin A and carboxylesterase 1. asm.orgmedpath.com This results in higher intracellular concentrations of TFV-DP at significantly lower doses compared to TDF, thereby reducing the risk of renal and bone toxicity associated with high plasma levels of tenofovir. researchgate.netmedpath.com

Future research is focused on discovering novel pro-moieties that offer even greater intracellular specificity and potency. One promising area is the exploration of ProTide technology, which involves attaching an amino acid ester and an aryl group to the phosphonate (B1237965). researchgate.net Recent studies have investigated replacing the phenol (B47542) moiety in TAF with tyrosine derivatives. researchgate.net These novel prodrugs have shown remarkably enhanced antiviral activity, with some exhibiting picomolar efficacy against HIV-1 and subnanomolar efficacy against HBV in vitro. researchgate.net This increased potency is attributed to markedly higher cellular uptake and more efficient intracellular release of tenofovir. researchgate.net

Another innovative approach involves the use of lipid conjugates. For instance, thioether-lipid analogues of tenofovir, such as tenofovir exalidex (TXL), are being investigated to improve pharmacological properties. acs.org By modifying the lipid terminus with chemical groups resistant to oxidation, researchers have developed analogs with improved stability in human liver microsomes and enhanced oral bioavailability in preclinical models. acs.org These strategies aim to optimize the distribution of the drug to viral reservoirs.

The table below summarizes the in vitro activity of tenofovir and its prodrugs.

CompoundCell TypeEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
Tenofovir (TFV) MT-25>1000>200
Tenofovir Disoproxil Fumarate (B1241708) (TDF) MT-20.05>5>100
Tenofovir Alafenamide (TAF) MT-20.005>44>8800

Data sourced from multiple in vitro studies. EC₅₀ (50% effective concentration) and CC₅₀ (50% cytotoxic concentration) values can vary based on the specific assay and cell line used.

Application of Computational Chemistry and Molecular Modeling in Prodrug Optimization

Computational chemistry and molecular modeling have become indispensable tools in the rational design and optimization of tenofovir prodrugs. These in-silico methods allow researchers to predict how different pro-moieties will affect a drug's stability, permeability, and interaction with target enzymes.

Molecular docking studies are frequently employed to simulate the binding of tenofovir and its prodrugs to the viral reverse transcriptase (RT). nih.gov By analyzing these interactions, scientists can design modifications to the prodrug structure that enhance binding affinity and inhibitory activity. For example, computational models can help explain why certain mutations in the RT confer resistance and can guide the design of new prodrugs that are less susceptible to these changes. nih.gov

Molecular dynamics simulations provide insights into the stability of the drug-target complex over time. nih.gov This is particularly useful for understanding the mechanisms of resistance, as some mutations can destabilize the binding of the inhibitor. researchgate.net Furthermore, computational approaches are used to predict absorption, distribution, metabolism, and excretion (ADME) properties of new prodrug candidates, helping to prioritize which compounds should be synthesized and tested in the lab. researchgate.net This reduces the time and cost associated with drug discovery.

Development of Advanced In Vitro and Ex Vivo Models for Predicting Prodrug Performance

The preclinical evaluation of tenofovir prodrugs relies on a variety of in vitro and ex vivo models that can predict their performance in humans. These models are crucial for assessing antiviral efficacy, cytotoxicity, and pharmacokinetic properties.

In vitro models utilize various cell lines to determine the antiviral activity of new compounds. For HIV, this often involves MT-2 cells, peripheral blood mononuclear cells (PBMCs), or other lymphocyte cell lines. nih.gov For HBV, hepatoblastoma cell lines like HepG2.2.15, which stably produce the virus, are commonly used. nih.gov In these assays, the 50% effective concentration (EC₅₀) and the 50% cytotoxic concentration (CC₅₀) are determined to calculate the selectivity index (SI), a measure of the drug's therapeutic window. nih.gov

Ex vivo models use fresh human tissue to provide a more physiologically relevant system for evaluating drug performance. mdpi.com For example, foreskin, vaginal, and rectal tissue explants are used to study the efficacy of tenofovir prodrugs for pre-exposure prophylaxis (PrEP). mdpi.com These models allow researchers to measure drug penetration into the tissue and the intracellular conversion to the active TFV-DP. mdpi.com Such studies have shown that TAF achieves higher intracellular concentrations of TFV-DP in mucosal tissues compared to tenofovir, highlighting its potential for improved prophylactic efficacy. mdpi.com Mechanistic in vivo/ex vivo models are also being developed to link drug concentrations in tissue to antiviral response, which can help in determining target prophylactic concentrations. nih.govjohnshopkins.edu

The table below provides an overview of the anti-HBV activity of different tenofovir prodrugs in an in vitro model.

CompoundEC₅₀ (nM) after 9 days of treatment
Tenofovir Disoproxil Fumarate (TDF) 17.09 ± 2.45
Tenofovir Alafenamide Fumarate (TAF) 12.17 ± 0.56
Tenofovir Amibufenamide Fumarate (TMF) 7.29 ± 0.71

Data from a study using HepG2.2.15 cells. nih.gov

Strategies for Overcoming Molecular Mechanisms of Viral Resistance

The emergence of drug resistance is a major challenge in antiviral therapy. longdom.org For tenofovir, resistance in HIV is primarily associated with mutations in the reverse transcriptase enzyme. nih.gov The K65R mutation, for example, reduces the rate of incorporation of TFV-DP into the viral DNA. nih.gov Other mutations can lead to increased excision of the drug from the terminated DNA chain. nih.gov In HBV, while tenofovir has a high genetic barrier to resistance, certain mutations in the viral polymerase can reduce susceptibility. nih.goveasl.eu

Several strategies are being pursued to overcome these resistance mechanisms:

Combination Therapy: Combining drugs with different mechanisms of action can suppress viral replication more effectively and reduce the likelihood of resistance emerging. longdom.org This is the cornerstone of modern antiretroviral therapy.

Development of Novel Drugs: The development of next-generation antiretroviral agents with novel mechanisms of action can provide new treatment options for patients with multidrug-resistant viruses. longdom.org

Higher Intracellular Concentrations: Prodrugs that achieve higher intracellular concentrations of the active metabolite, like TAF, may be better able to overcome some resistance mutations. researchgate.net

Targeting Different Viral Proteins: Research into inhibitors of other viral proteins, such as integrase or capsid proteins, offers alternative ways to combat resistant strains.

Continuous surveillance of viral resistance patterns is crucial for guiding treatment strategies and informing the development of new antiviral agents. longdom.org

Integration of Chemical Synthesis with Biological Evaluation in Early-Stage Drug Discovery

The discovery and development of new tenofovir prodrugs is an iterative process that tightly integrates chemical synthesis and biological evaluation. The process typically begins with the design of new pro-moieties, often aided by computational modeling. acs.org Chemists then synthesize these new compounds, which can be a complex undertaking, especially for molecules with multiple chiral centers.

Once synthesized, the new prodrugs are subjected to a battery of biological tests. Initial in vitro screens assess their antiviral activity and cytotoxicity. asm.org Promising candidates then undergo more detailed evaluation, including studies of their metabolic stability in plasma and liver microsomes, and their ability to be converted to the active metabolite within target cells. researchgate.netacs.org

The data from these biological evaluations are then used to refine the chemical design, leading to the synthesis of new, improved analogs. This cycle of design, synthesis, and testing continues until a lead compound with the desired profile of potency, selectivity, and pharmacokinetic properties is identified. This integrated approach is essential for accelerating the discovery of the next generation of tenofovir prodrugs.

Q & A

Basic: What synthetic routes are employed for Tenofovir Dibenzyloxy Isopropyl Carbamate, and how are reaction conditions optimized?

Methodological Answer:
this compound is synthesized via nucleophilic substitution reactions. For example, chloromethyl chloroformate reacts with isopropanol in the presence of acid-binding agents (e.g., triethylamine) to form intermediates like chloromethyl isopropyl carbonate (CMIC), a key precursor in Tenofovir synthesis . Optimization involves controlling reaction stoichiometry, temperature (typically 0–25°C), and purification via vacuum distillation or column chromatography to remove byproducts such as hydrochloride salts. Yield improvements focus on minimizing hydrolysis of reactive intermediates.

Basic: What analytical techniques are validated for quantifying this compound in pharmaceutical formulations?

Methodological Answer:
High-performance liquid chromatography (HPLC) with UV detection is widely used, though challenges include column selection (e.g., C18 reverse-phase) and mobile phase optimization (acetonitrile/water gradients) to resolve peaks from structurally similar impurities . Method validation requires assessing linearity (e.g., 0.1–50 µg/mL), precision (RSD < 2%), and recovery rates (>95%). Comparative studies between HPLC and spectrophotometric methods should statistically evaluate limits of detection (LOD) and quantification (LOQ) using ANOVA or Bland-Altman plots .

Basic: How is the structural identity of this compound confirmed during synthesis?

Methodological Answer:
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) is critical for confirming stereochemistry and functional groups, such as the isopropyl carbamate and dibenzyloxy motifs . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., m/z 445.40732 for C₁₇H₂₈N₅O₇P) . X-ray crystallography may resolve ambiguous stereocenters, while Fourier-transform infrared (FTIR) spectroscopy identifies carbonyl (C=O, ~1700 cm⁻¹) and phosphate (P=O, ~1250 cm⁻¹) stretches.

Advanced: What chiral separation strategies resolve enantiomers of Tenofovir-related intermediates?

Methodological Answer:
Enantioseparation employs chiral stationary phases (CSPs) with macrocyclic antibiotics (e.g., vancomycin) or cyclofructan derivatives covalently bonded to superficially porous silica particles (2.7 µm) . Mobile phase optimization (e.g., methanol/water with 0.1% formic acid) enhances enantioselectivity (α > 1.2) and resolution (Rs > 1.5). Thermodynamic studies (van’t Hoff plots) determine entropy-driven vs. enthalpy-driven retention, while kinetic studies assess mass transfer kinetics using the Knox equation .

Advanced: How is the antiviral efficacy of Tenofovir carbamate derivatives evaluated in vitro?

Methodological Answer:
Antiviral activity is assessed using pseudo-typed HIV-1 viral particles in single-round infectivity assays (HIVpp) . Dose-response curves (0.1–100 µM) determine IC₅₀ values, while cytotoxicity is evaluated via MTT assays in MT-4 or HEK293T cells to calculate selectivity indices (SI = CC₅₀/IC₅₀). Structural analogs (e.g., B#24, B#43) are compared to establish structure-activity relationships (SAR), focusing on substituent effects (e.g., isopropyl ether vs. carbamate groups) .

Advanced: What metabolic pathways activate this compound as a prodrug?

Methodological Answer:
The prodrug is hydrolyzed intracellularly by lysosomal carboxypeptidase A (CatA) and hepatic carboxylesterase 1 (Ces1), releasing tenofovir . Metabolic studies use liver microsomes or primary hepatocytes with LC-MS/MS to quantify tenofovir levels. Enzyme inhibition assays (e.g., with CatA inhibitor benzyloxycarbonyl-Phe-Ala-fluoromethylketone) confirm activation pathways. Comparative pharmacokinetics in animal models assess bioavailability differences from esterase-driven vs. phosphatase-driven prodrugs .

Advanced: How can researchers address contradictory data in antiviral activity across structural analogs?

Methodological Answer:
Contradictions arise from subtle structural variations (e.g., diazaBINOL vs. azaBINOL cores). Systematic SAR studies using molecular docking (e.g., AutoDock Vina) identify binding interactions with HIV-1 reverse transcriptase . Free-energy perturbation (FEP) calculations quantify substituent effects on binding affinity. Experimental validation includes synthesizing enantiopure atropisomers (e.g., (aS)-B#24) to isolate stereochemical influences .

Advanced: What best practices ensure reproducibility in synthesizing and characterizing Tenofovir intermediates?

Methodological Answer:
Adhere to ICMJE guidelines for documenting chemical synthesis: specify reagents (e.g., Toronto Research Chemicals D471815 ), batch numbers, purity (>98% by HPLC), and storage conditions (−20°C for light-sensitive intermediates) . Publish detailed NMR assignments (δ ppm), HRMS spectra, and chromatograms in supplementary materials. Use open-source platforms (e.g., Zenodo) to share raw data and analytical protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.